molecular formula C12H11NO3 B1351217 2-(Quinolin-8-yloxy)propanoic acid CAS No. 331474-43-2

2-(Quinolin-8-yloxy)propanoic acid

Cat. No. B1351217
M. Wt: 217.22 g/mol
InChI Key: KJQWSJOVJCOZBD-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)propanoic acid, also known as 2-QP or 2-QPA, is a synthetic organic compound belonging to the class of quinolinecarboxylic acids. It is a white to light yellow solid with a molecular weight of 206.25 g/mol. 2-QP is a versatile compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Quinoline derivatives, such as those found in the quinolone class of antibacterials, are pivotal in the fight against infections. They operate through a unique mechanism, inhibiting DNA gyrase, which is crucial for bacterial DNA replication. This class of compounds has been essential in developing treatments for a wide range of bacterial infections, showcasing the importance of quinoline structures in developing new anti-infective agents (Bisacchi, 2015).

Corrosion Inhibition

Quinoline derivatives have been investigated for their effectiveness as corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them suitable for protecting metals against corrosion, highlighting their importance in industrial applications (Verma et al., 2020).

Cancer Research and Drug Development

Quinoline compounds, including those combined with other bioactive moieties, are being explored for their anticancer properties. These compounds have shown promise in inhibiting tubulin polymerization, various kinases, and DNA cleavage activities, indicating their potential as templates for designing new anticancer drugs. The hybridization of quinolines with other structures, such as chalcones, has led to compounds with significant anticancer activities, underscoring the versatility of quinoline scaffolds in medicinal chemistry (Mohamed & Abuo-Rahma, 2020).

Environmental Applications

The degradation of quinoline compounds, due to their use in various industries, poses environmental challenges. Research into the biodegradation of quinolines aims to improve efficiency and fully utilize these compounds without harming the environment. The exploration of microbial strains and technologies for quinoline degradation highlights the environmental significance of managing these compounds (Luo et al., 2020).

properties

IUPAC Name

2-quinolin-8-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQWSJOVJCOZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387543
Record name 2-(quinolin-8-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-8-yloxy)propanoic acid

CAS RN

331474-43-2
Record name 2-(quinolin-8-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(quinolin-8-yloxy)propanoate (100 mg, 0.4 mmol) in EtOH (1 ml) was added a solution of NaOH (24 mg, 0.6 mmol) in H2O (0.5 ml) at 27° C. The mixture was stirred for 30 min at 27° C. The mixture was then concentrated and the residue treated with water (5 mL) and extracted with ethyl acetate (2×5 mL). The water layer was then treated with 2N HCl until pH 3 before being extracted with ethyl acetate (2×5 ml). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title product (70 mg, 80.5%) as a white solid which was used in next step without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
80.5%

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